3-Bromo-4-chloro-1-isopropyl-1H-pyrazole
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Overview
Description
3-Bromo-4-chloro-1-isopropyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by halogenation to introduce the bromine and chlorine atoms . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may include steps like recrystallization and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole derivatives with different oxidation states.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cyclization: Catalysts like palladium or copper are often employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds .
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound finds applications in the agrochemical industry as an intermediate in the synthesis of pesticides and herbicides. It is also used in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formic acid
- 4-Bromo-1H-pyrazole
- 3,5-Dibromo-1H-pyrazole
Uniqueness: 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole stands out due to the presence of both bromine and chlorine atoms, which confer unique reactivity and potential for diverse applications. Its isopropyl group also adds to its distinct chemical properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C6H8BrClN2 |
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Molecular Weight |
223.50 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,1-2H3 |
InChI Key |
QRBJPVQTWVFIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)Cl |
Origin of Product |
United States |
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